![molecular formula C10H15N3O3S2 B5502027 4-[(4-甲基-1-哌嗪基)磺酰基]-2-噻吩甲酰胺](/img/structure/B5502027.png)

4-[(4-甲基-1-哌嗪基)磺酰基]-2-噻吩甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide involves reactions that can form various piperazine derivatives. A notable process involves the use of 1,2-cyclic sulfamidates, which undergo nucleophilic displacement followed by lactamization to produce related piperazine compounds (Williams et al., 2003). Additionally, the synthesis of related compounds involves optimizing conditions like solvent type and reaction temperature for better yields (Wu Qi, 2014).

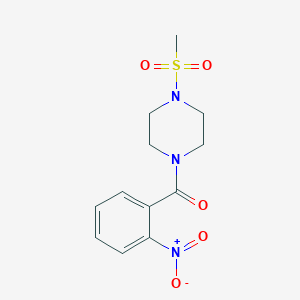

Molecular Structure Analysis

The molecular structure of related piperazine compounds has been characterized through various techniques like X-ray crystallography. For example, the crystal and molecular structure of similar compounds have been stabilized by interactions such as hydrogen bonds (Prabhuswamy et al., 2017). These structures often show typical features like chair conformation of the piperazine ring and distorted tetrahedral geometry around sulfur atoms.

Chemical Reactions and Properties

Chemical reactions involving piperazine compounds can vary widely, including nucleophilic aromatic substitution reactions (Alfred L Williams et al., 2010). The reactivity and chemical properties are influenced by the functional groups attached to the piperazine core. The sulfonyl group, in particular, plays a critical role in determining the chemical behavior of these compounds.

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility and crystallinity, are crucial for their application and handling. The solubility can be influenced by various substituents attached to the piperazine ring. Studies like those conducted by Yan and Gao (2000) on related polymers provide insights into how these properties can be altered and utilized (Yan & Gao, 2000).

科学研究应用

催化应用该分子已探索其在有机反应中的催化性能。例如,与所讨论化学物质密切相关的 l-哌嗪-2-羧酸衍生的 N-甲酰胺,已显示出作为氢化硅烷化 N-芳基亚胺中的路易斯碱催化剂的高对映选择性,在广泛的底物中实现高收率和对映选择性。这展示了其在有机化学中的不对称合成的潜力 (周宇旺 等人,2006).

抗菌研究类似于 4-[(4-甲基-1-哌嗪基)磺酰基]-2-噻吩甲酰胺的化合物已被研究其抗菌性能。例如,吡啶并(2,3-d)嘧啶衍生物已显示出对革兰氏阴性菌的显着活性,包括铜绿假单胞菌,表明在开发新型抗菌剂方面具有潜在应用 (J. Matsumoto & S. Minami,1975).

超分子化学在超分子化学中,已经表征了化合物 4-(甲基磺酰基)哌嗪-1-鎓 2,4,6-三硝基苯酚盐,揭示了其形成由氢键相互作用稳定的复杂晶体结构的能力。这突出了其在设计具有特定结构和功能特性的新材料中的潜力 (M. Prabhuswamy 等人,2017).

抗菌和抗真菌活性对包括与查询化学物质相关的哌嗪衍生物的抗菌和抗真菌活性的研究已取得了有希望的结果。新型 1-取代-4-[5-(4-取代苯基)-1,3,4-噻二唑-2-磺酰基]哌嗪衍生物已显示出显着的抗菌活性,为开发新型抗菌剂提供了见解 (祁武,2014).

抗癌研究已合成与 4-[(4-甲基-1-哌嗪基)磺酰基]-2-噻吩甲酰胺结构相似的化合物并评估了它们的抗癌活性。涉及噻吩-2-甲醛衍生物的研究显示出良好的抗菌和抗真菌活性,并且毒性较低,表明它们在抗癌研究中的潜力 (M. Shareef 等人,2016).

安全和危害

未来方向

属性

IUPAC Name |

4-(4-methylpiperazin-1-yl)sulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S2/c1-12-2-4-13(5-3-12)18(15,16)8-6-9(10(11)14)17-7-8/h6-7H,2-5H2,1H3,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPFXIUPLOYYBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49735573 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(4-Methylpiperazin-1-yl)sulfonylthiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)

![6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)

![1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5501980.png)

![(3S*,4R*)-4-phenyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5501987.png)

![6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile](/img/structure/B5501993.png)

![methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5501999.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)

![3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)

![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)